molecular formula C6H5BrOS B13604781 2-(3-Bromothiophen-2-yl)acetaldehyde

2-(3-Bromothiophen-2-yl)acetaldehyde

Cat. No.: B13604781
M. Wt: 205.07 g/mol
InChI Key: QHVUPTNNHXCNBA-UHFFFAOYSA-N
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Description

2-(3-Bromothiophen-2-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and an aldehyde group on the thiophene ring makes this compound a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothiophen-2-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method is the bromination of 2-thiopheneacetaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and formylation reactions. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

2-(3-Bromothiophen-2-yl)acetaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)acetaldehyde involves its interaction with molecular targets and pathways specific to its application. For example, in the synthesis of conjugated polymers, the compound undergoes polymerization reactions catalyzed by nickel or palladium-based systems. These reactions involve the formation of carbon-carbon bonds between thiophene units, resulting in polymers with unique optical and electronic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromothiophen-2-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and advanced materials .

Properties

Molecular Formula

C6H5BrOS

Molecular Weight

205.07 g/mol

IUPAC Name

2-(3-bromothiophen-2-yl)acetaldehyde

InChI

InChI=1S/C6H5BrOS/c7-5-2-4-9-6(5)1-3-8/h2-4H,1H2

InChI Key

QHVUPTNNHXCNBA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CC=O

Origin of Product

United States

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